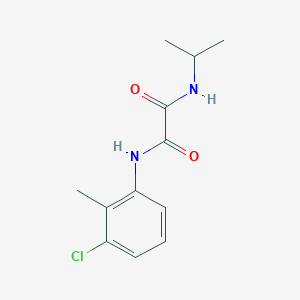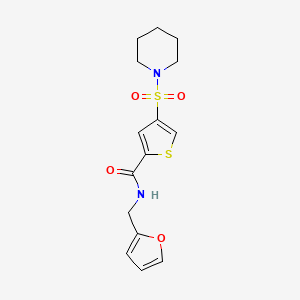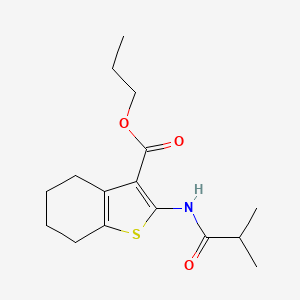
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide, also known as MNBS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to inhibit the growth of several fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, the synthesis method of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is straightforward and can be easily scaled up for large-scale production. However, one of the limitations of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical settings.
Orientations Futures
There are several future directions for research on 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide. One potential direction is to investigate its potential as a therapeutic for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as a therapeutic for various types of cancer. Additionally, further research is needed to evaluate the potential toxicity of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide and its safety for use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methyl-4-nitroaniline in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide. The synthesis method is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has also been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been shown to have antifungal properties by inhibiting the growth of several fungal strains.
Propriétés
IUPAC Name |
4-methoxy-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-9-11(16(17)18)3-8-14(10)15-22(19,20)13-6-4-12(21-2)5-7-13/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSXKHHECBQBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)


![2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide](/img/structure/B5193632.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)

![3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5193667.png)
![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5193679.png)
![N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5193685.png)

![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5193695.png)